1-((2-Hydroxyethoxy)methyl)-5-chlorouracil
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Overview
Description
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil is a synthetic compound belonging to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA
Preparation Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil typically involves multiple steps. One common method includes the treatment of 1-((2-Hydroxyethoxy)methyl)uracils with tert-butyldimethylsilyl chloride in dimethylformamide (DMF) solution in the presence of imidazole . This is followed by the formation of silyl ethers, which are then treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield uracil derivatives.
Common reagents used in these reactions include lithium diisopropylamide, tert-butyldimethylsilyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral properties, particularly against HIV.
Biology: The compound is used in research to understand the mechanisms of nucleic acid interactions and modifications.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of viral replication, making it a potential antiviral agent . The molecular targets include enzymes like uridine phosphorylase .
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-chlorouracil can be compared with other uracil derivatives such as:
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-6-(phenylsulfanyl)thymine: Another uracil derivative with significant antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its unique chemical structure allows it to participate in various reactions and applications, making it a valuable subject of study in scientific research.
Properties
CAS No. |
81777-50-6 |
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Molecular Formula |
C7H9ClN2O4 |
Molecular Weight |
220.61 g/mol |
IUPAC Name |
5-chloro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9ClN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) |
InChI Key |
IRBWPPLZXNTYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1COCCO)Cl |
Origin of Product |
United States |
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